Losartan Impurity 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

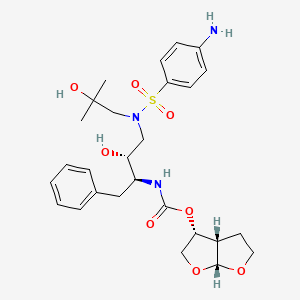

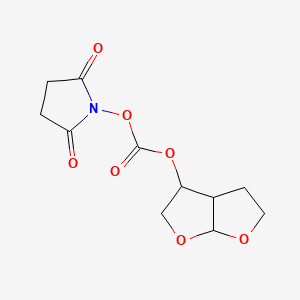

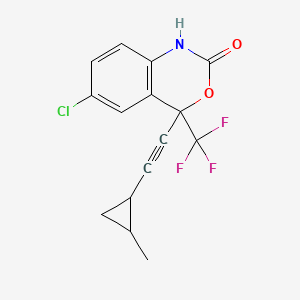

Losartan Impurity 2 is an impurity standard of Losartan . Losartan is a medication classified as an angiotensin II receptor blocker (ARB) and is commonly prescribed to manage high blood pressure (hypertension) and certain other cardiovascular conditions . The chemical name of this compound is 4’- ( (2-Butyl-5-chloro-4- (chloromethyl)-1H-imidazol-1-yl)methyl)- [1,1’-biphenyl]-2-carbonitrile .

Synthesis Analysis

The synthesis of Losartan involves the creation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%; OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis

This compound has a molecular formula of C22H21Cl2N3 and a molecular weight of 398.3 . The structure of this compound includes a biphenyl group, a nitrile group, and an imidazole ring .作用機序

While the specific mechanism of action for Losartan Impurity 2 is not mentioned in the search results, Losartan, the parent compound, works by blocking a substance in the body that causes blood vessels to tighten. As a result, Losartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

将来の方向性

Recent investigations have confirmed that the losartan azide impurity is not an in vivo mutagen. This means that losartan azide is classified as a class 5 impurity in accordance with ICH M7 (R1) and can be controlled as a nonmutagenic impurity in accordance with ICH Q3A/B . This development may influence future research and regulatory approaches towards Losartan Impurity 2 and similar compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Impurity 2 involves the conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, followed by the reaction with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride to form Losartan Impurity 2.", "Starting Materials": [ "2-butyl-4-chloro-1H-imidazole-5-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride" ], "Reaction": [ "Step 1: Conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 50 mL of ethanol", "b. Add 10 mL of 10% sodium hydroxide solution and stir for 2 hours at room temperature", "c. Acidify the reaction mixture with hydrochloric acid to pH 2", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "Step 2: Reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in 50 mL of dichloromethane", "b. Add 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride and 1 equivalent of sodium bicarbonate", "c. Stir the reaction mixture for 2 hours at room temperature", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Concentrate the solution to obtain Losartan Impurity 2" ] } | |

CAS番号 |

1407521-00-9 |

分子式 |

C22H20ClN3O |

分子量 |

377.9 g/mol |

IUPAC名 |

2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |

InChI |

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |

InChIキー |

YGFYCMCIBMLOOT-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)